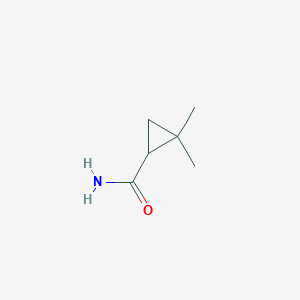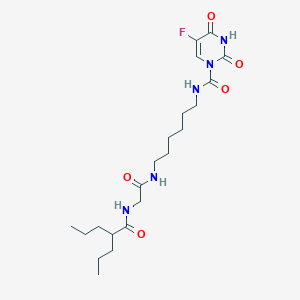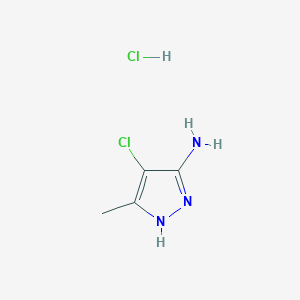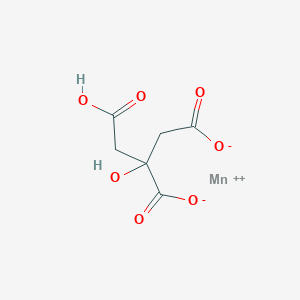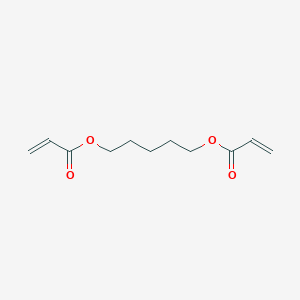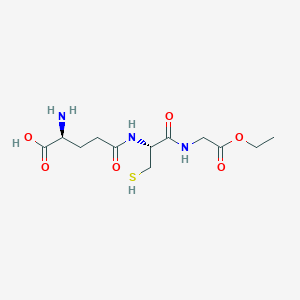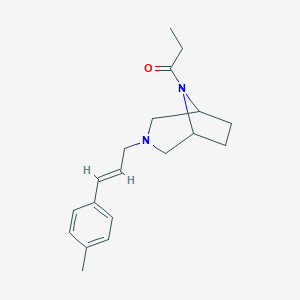
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane, also known as PTTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTA is a bicyclic compound that belongs to the class of diazabicyclooctanes and has a unique structure that makes it an attractive candidate for research.
Mecanismo De Acción
The mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play a crucial role in cellular signaling.
Efectos Bioquímicos Y Fisiológicos
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane can inhibit the growth of cancer cells and induce apoptosis. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its unique structure, which makes it an attractive candidate for research in various fields. However, one of the limitations of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based materials with unique properties. Another area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that includes the reaction of 2,5-dimethylpyrrole with acrylonitrile to form a pyrrole-nitrile intermediate. This intermediate is then reacted with propionic anhydride to obtain the propionylated pyrrole-nitrile. The final step involves the reaction of the propionylated pyrrole-nitrile with p-tolylmagnesium bromide to obtain 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane.
Aplicaciones Científicas De Investigación
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a catalyst for various chemical reactions.
Propiedades
Número CAS |
1640-65-9 |
|---|---|
Nombre del producto |
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane |
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-[3-[(E)-3-(4-methylphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+ |
Clave InChI |
ACVZDRAEFXHPNR-SNAWJCMRSA-N |
SMILES isomérico |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=C(C=C3)C |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
Sinónimos |
3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
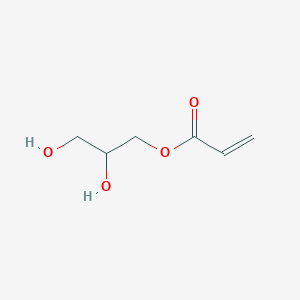
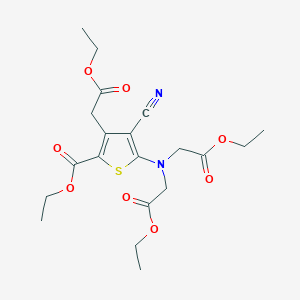
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
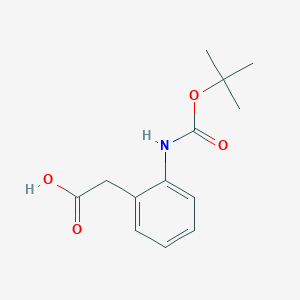
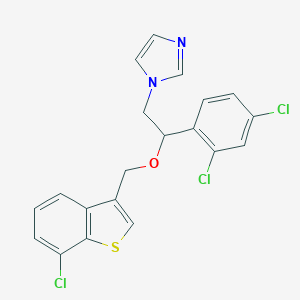
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
